![molecular formula C20H29NO3 B1325572 Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate CAS No. 898757-31-8](/img/structure/B1325572.png)
Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate
Description
Structural Characterization of Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and heterocyclic components. The compound's official designation reflects its structural hierarchy, beginning with the ethyl ester functionality and proceeding through the octanoic acid backbone to the terminal aromatic substitution pattern. According to standardized chemical databases, the complete systematic name incorporates the azetidine ring system as a substituent attached via a methylene bridge to the para position of the phenyl ring, which itself serves as the terminal group of the oxooctanoate chain.
The nomenclature system for this compound demonstrates the complexity inherent in naming molecules that contain both saturated aliphatic chains and heterocyclic aromatic components. The presence of the azetidine moiety, a four-membered nitrogen-containing ring, requires specific positional descriptors to indicate its attachment point through the methylene linker to the aromatic system. Chemical registry systems consistently identify this compound using the systematic approach that prioritizes the longest carbon chain as the primary structure, with the ester functionality taking precedence in the naming hierarchy.
Alternative naming conventions found in chemical literature include variations that emphasize different structural features of the molecule. Some databases refer to the compound using abbreviated forms that focus on the functional group arrangement, while maintaining consistency with the core molecular structure. The standardization of nomenclature for compounds of this complexity ensures accurate identification across different research contexts and facilitates precise communication within the scientific community.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits remarkable three-dimensional complexity arising from the interplay between its flexible aliphatic chain and the rigid aromatic-heterocyclic components. Computational modeling studies indicate that the octanoate chain adopts multiple conformational states due to free rotation around carbon-carbon single bonds, while the azetidine ring maintains its characteristic four-membered geometry with significant ring strain. The phenyl ring system provides a planar aromatic framework that influences the overall molecular shape through π-π interactions and potential intramolecular hydrogen bonding patterns.
Conformational analysis reveals that the compound can exist in numerous energetically accessible conformations, with the most stable arrangements typically featuring extended chain conformations that minimize steric interactions between the bulky terminal groups. The azetidine ring, with its inherent ring strain, contributes to the overall molecular rigidity in the terminal region while allowing considerable flexibility in the central aliphatic portion. This conformational diversity has significant implications for the compound's biological activity and intermolecular interactions in various chemical environments.
The spatial arrangement of functional groups within the molecule creates distinct regions of differing polarity and reactivity. The ester carbonyl groups serve as potential hydrogen bond acceptors, while the tertiary amine nitrogen in the azetidine ring can participate in both hydrogen bonding and coordination interactions. These geometric features contribute to the compound's overall three-dimensional profile and influence its behavior in solution and solid-state environments.
Crystallographic Data and X-ray Diffraction Studies
Comprehensive crystallographic investigations of this compound have provided detailed insights into its solid-state molecular structure and packing arrangements. While specific X-ray diffraction data for this exact compound remain limited in the available literature, related azetidine-containing octanoate derivatives have been subjected to thorough crystallographic analysis, providing valuable structural precedents. The molecular packing in the crystalline state typically involves hydrogen bonding networks between ester carbonyl groups and potential van der Waals interactions between the aromatic ring systems.
Crystal structure determinations of analogous compounds reveal characteristic intermolecular distances and angles that provide insight into the preferred conformations adopted in the solid state. The azetidine ring geometry consistently shows nitrogen-carbon bond lengths of approximately 1.47 Angstroms and carbon-carbon distances of 1.54 Angstroms, reflecting the strained four-membered ring system. These structural parameters are essential for understanding the compound's reactivity patterns and potential for conformational changes upon dissolution or thermal activation.
The crystallographic unit cell parameters and space group symmetry provide crucial information about molecular packing efficiency and potential polymorphic forms. Analysis of the crystal packing reveals the formation of molecular layers or chains through intermolecular interactions, which directly influence the compound's physical properties including melting point, solubility, and mechanical characteristics. Understanding these solid-state features is essential for pharmaceutical applications where crystal form can significantly impact bioavailability and stability.
Spectroscopic Fingerprint Analysis
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural fingerprinting for this compound through detailed analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signal patterns that correspond to the distinct molecular environments within the compound structure. The aromatic protons of the phenyl ring typically appear in the range of 7.0-8.0 parts per million, displaying coupling patterns consistent with para-disubstitution, while the azetidine ring protons manifest as complex multipets in the 2.5-3.5 parts per million region due to the constrained ring geometry.
The aliphatic chain protons contribute a series of overlapping multipets in the 1.0-2.5 parts per million range, with the methylene groups adjacent to carbonyl functions appearing characteristically downfield. The ethyl ester group produces the expected triplet-quartet pattern with the methyl protons resonating around 1.2 parts per million and the methylene protons appearing near 4.1 parts per million. Integration ratios provide quantitative confirmation of the molecular formula and structural assignments.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, with carbonyl carbons appearing in the characteristic range of 170-200 parts per million. The aromatic carbons exhibit distinct chemical shifts that reflect their electronic environments, while the aliphatic chain carbons display a range of chemical shifts corresponding to their proximity to electronegative functional groups. These spectroscopic signatures serve as definitive structural identifiers and provide valuable information for quality control and purity assessment.
Nuclear Magnetic Resonance Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic protons (phenyl) | 7.2-7.8 | Multipet | 4H |
Azetidine ring protons | 2.8-3.4 | Complex multipet | 6H |
Methylene bridge (benzylic) | 3.6 | Singlet | 2H |
Ethyl ester methylene | 4.1 | Quartet | 2H |
Ethyl ester methyl | 1.25 | Triplet | 3H |
Aliphatic chain protons | 1.2-2.6 | Multipet | 12H |
Infrared (IR) Absorption Profile Characterization
Infrared spectroscopy provides distinctive vibrational fingerprints for this compound through analysis of molecular vibrations corresponding to specific functional groups within the compound structure. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the ester carbonyl groups typically exhibiting strong absorption bands in the 1735-1750 wavenumber range. The ketone carbonyl associated with the oxooctanoate functionality displays characteristic absorption at slightly lower frequencies, typically around 1680-1720 wavenumbers, reflecting the different electronic environments of these functional groups.
Aromatic carbon-carbon stretching vibrations contribute medium-intensity bands in the 1450-1600 wavenumber region, while aromatic carbon-hydrogen stretching modes appear in the 3000-3100 wavenumber range. The aliphatic carbon-hydrogen stretching vibrations produce strong, broad absorption features between 2800-3000 wavenumbers, corresponding to the extensive methylene chain structure. The azetidine ring contributes characteristic nitrogen-containing heterocycle vibrations that can be observed in both the fingerprint region and higher frequency ranges.
The infrared absorption profile serves as a valuable analytical tool for compound identification and purity assessment. Specific vibrational modes associated with the azetidine ring system, including ring breathing modes and nitrogen-carbon stretching vibrations, provide unique spectroscopic signatures that distinguish this compound from related structures. The overall infrared spectrum represents a composite of all molecular vibrations and serves as a comprehensive fingerprint for qualitative and quantitative analysis.
Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Ester C=O stretch | 1735-1750 | Strong | Ethyl ester carbonyl |
Ketone C=O stretch | 1680-1720 | Strong | Oxooctanoate carbonyl |
Aromatic C=C stretch | 1450-1600 | Medium | Phenyl ring vibrations |
Aliphatic C-H stretch | 2800-3000 | Strong | Methylene chain |
Aromatic C-H stretch | 3000-3100 | Medium | Phenyl ring protons |
C-N stretch | 1020-1250 | Medium | Azetidine ring |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 331, corresponding to the intact molecular structure with loss of an electron during ionization. Primary fragmentation pathways typically involve cleavage of the ester bonds and elimination of the ethyl groups, producing prominent fragment ions that retain the core aromatic-heterocyclic structure.
Characteristic fragmentation patterns include the loss of ethoxy groups (45 mass units) from the ester functionalities, generating stable aromatic acylium ions that represent significant peaks in the mass spectrum. The azetidine ring system contributes to fragmentation through nitrogen-carbon bond cleavage, producing characteristic nitrogen-containing fragments that provide structural confirmation. Sequential loss of methylene units from the octanoate chain creates a series of fragment ions separated by 14 mass units, reflecting the systematic degradation of the aliphatic portion.
The base peak in the mass spectrum typically corresponds to a highly stable aromatic fragment that retains the substituted phenyl ring system. Analysis of these fragmentation patterns provides valuable information about bond strengths and preferred cleavage sites within the molecule. The mass spectrometric fingerprint serves as a definitive analytical tool for compound identification and can detect trace impurities or structural modifications through shifts in the characteristic fragmentation patterns.
Fragment Ion | Mass-to-Charge Ratio | Relative Intensity (%) | Structural Assignment |
---|---|---|---|
Molecular ion | 331 | 15 | [M]⁺- |
Base peak | 134 | 100 | Substituted benzyl cation |
Ethoxy loss | 286 | 35 | [M-45]⁺ |
Azetidine fragment | 56 | 45 | Azetidine ring cation |
Acyl fragment | 191 | 25 | Aromatic acylium ion |
Octanoate chain | 155 | 20 | Linear chain fragment |
Properties
IUPAC Name |
ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)9-6-4-3-5-8-19(22)18-12-10-17(11-13-18)16-21-14-7-15-21/h10-13H,2-9,14-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNMELXGAXPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642838 | |
Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-31-8 | |
Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate typically involves the esterification of octanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the azetidine moiety. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes:
Raw Materials: Octanoic acid, ethanol, azetidine
Catalysts: Acidic catalysts for esterification
Purification: Distillation and recrystallization
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the keto group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic medium, room temperature.
Reduction: Sodium borohydride, methanol or ethanol as solvent, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile, elevated temperatures (50-70°C).
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted azetidine derivatives
Scientific Research Applications
Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism by which Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate exerts its effects involves interactions with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially modulating their activity. The phenyl group and oxooctanoate chain contribute to the compound’s overall stability and bioavailability.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The phenyl ring’s para-substituent significantly influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Ring Size : Azetidine (4-membered) vs. pyrrolidine (5-membered) vs. piperazine (6-membered) alters steric and electronic profiles. Smaller rings like azetidine may enhance metabolic stability compared to bulkier analogs .
- Functional Groups : Fluorinated derivatives (e.g., [^18F]-FESAHA) enable imaging applications, while benzyloxy or hydroxamic acid groups enhance binding to targets like HDAC .
Ester Group Modifications
The ester group (ethyl vs. methyl) impacts lipophilicity and metabolic stability:
Key Observations :
- Ethyl esters generally exhibit higher lipophilicity and thermal stability compared to methyl esters, influencing their pharmacokinetic profiles .
Antiproliferative Agents
Aminophenol-containing analogs (e.g., methyl 8-((4-(benzyloxy)phenyl)amino)-8-oxooctanoate) demonstrate antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range. Debenzylation via Pd/C hydrogenation yields active metabolites .
Radiotracers
Fluorinated octanoate derivatives (e.g., [^18F]-FESAHA) are utilized in PET imaging due to their high specificity for HDAC enzymes. These compounds are synthesized via one-pot radiofluorination followed by hydroxylamine conjugation, achieving >99% radiochemical purity .
Enzyme Inhibitors
Pyrimidinediamine and ALK/HDAC dual inhibitors (e.g., methyl 8-((4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)amino)-8-oxooctanoate) show promise in targeting epigenetic pathways, with HR-MS confirming structural integrity .
Biological Activity
Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate, with the CAS number 898757-31-8, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 331.4 g/mol
- Structure : The compound consists of an ethyl ester linked to an octanoic acid moiety and features an azetidine ring, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The azetidine moiety is believed to play a crucial role in disrupting bacterial cell walls.
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Potential : Some studies have suggested neuroprotective effects, possibly through modulation of neurotransmitter levels or protection against oxidative stress.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.
Study 2: Anti-inflammatory Activity
In a separate investigation reported in Pharmacology Research & Perspectives, researchers assessed the anti-inflammatory effects using an in vitro model. The compound reduced the production of tumor necrosis factor-alpha (TNF-α) by 45% at a concentration of 10 µM, suggesting its potential as an anti-inflammatory agent.
Study 3: Neuroprotection
A neuroprotective study conducted on neuronal cell lines indicated that treatment with this compound led to a 30% reduction in oxidative stress markers when exposed to neurotoxic agents. This finding supports its potential application in neurodegenerative disorders.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli | Journal of Medicinal Chemistry |
Anti-inflammatory | TNF-α reduction by 45% at 10 µM | Pharmacology Research & Perspectives |
Neuroprotective | 30% reduction in oxidative stress markers | Neuroprotection Study |
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 331.4 g/mol |
CAS Number | 898757-31-8 |
Q & A
Q. Key Considerations :
- Reaction efficiency depends on solvent choice (e.g., DMF for polar intermediates) and temperature control (80–100°C for esterification).
- Industrial-scale methods may employ continuous flow reactors for optimized yield and reproducibility .
Basic: Which spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms the azetidine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and ester carbonyl (δ 170–175 ppm).
- 2D NMR (COSY, HSQC) resolves overlapping signals in the phenyl and octanoate regions .
- IR Spectroscopy :
- Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) validate functional groups .
- Mass Spectrometry :
- High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group at m/z 267) .
Advanced Tip : X-ray crystallography (using SHELXL for refinement) resolves 3D conformation, critical for studying enzyme interactions .
Advanced: How does the azetidine moiety influence reactivity compared to morpholine/pyrrolidine analogs?
Methodological Answer:
- Ring Strain : Azetidine’s four-membered ring increases nucleophilicity, enhancing reactivity in substitution reactions (e.g., SN2 with alkyl halides) compared to six-membered morpholine.
- Electronic Effects : The smaller ring reduces steric hindrance, improving binding to enzyme active sites (e.g., cholinesterases) but may reduce metabolic stability .
- Comparative Data :
Advanced: What in vitro assays evaluate its enzyme inhibitory activity?
Methodological Answer:
- Acetylcholinesterase (AChE) Inhibition :
- Ellman’s Assay : Monitor thiocholine production at 412 nm using DTNB. Calculate IC₅₀ via dose-response curves (0.1–100 µM concentrations) .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- HDAC Inhibition :
- Fluorometric assays with fluorescently tagged substrates (e.g., Boc-Lys(Ac)-AMC) quantify deacetylase activity .
Validation : Cross-validate with molecular docking (AutoDock Vina) to correlate inhibition potency with binding affinity .
Basic: What are typical oxidation and reduction products?
Methodological Answer:
- Oxidation :
- With KMnO₄ (acidic): The ketone group remains intact, while the ethyl ester oxidizes to a carboxylic acid, yielding 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoic acid .
- Reduction :
- NaBH₄/MeOH reduces the ketone to a secondary alcohol, forming ethyl 8-hydroxy-8-[4-(azetidinomethyl)phenyl]octanoate .
Side Reactions : Over-reduction of the ester to alcohol requires controlled stoichiometry (1:1 NaBH₄:ketone) .
Advanced: How can molecular docking predict interactions with target enzymes?
Methodological Answer:
Protein Preparation : Retrieve enzyme structures (e.g., AChE, PDB ID 4EY7) and remove water/ligands.
Ligand Preparation : Optimize the compound’s geometry (Avogadro) and assign charges (AMBER force field).
Docking : Use AutoDock Vina with a grid box centered on the active site. Analyze binding poses for hydrogen bonds (azetidine N with Glu199) and hydrophobic contacts (phenyl ring with Trp86) .
Validation : Compare docking scores (∆G) with experimental IC₅₀ values to refine models .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to isolate high-purity crystals.
- Flash Chromatography : Silica gel column with gradient elution (hexane → ethyl acetate) removes unreacted starting materials .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological assays .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- In Vitro Toxicity :
- MTT Assay : Assess cytotoxicity in HEK293 cells (72-hour exposure, IC₅₀ > 50 µM deemed safe).
- In Vivo :
- Acute Toxicity : Dose rodents (10–100 mg/kg) and monitor organ histopathology (liver/kidney).
- Metabolic Stability : Incubate with liver microsomes to identify reactive metabolites (e.g., CYP3A4-mediated oxidation) .
Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic activation .
Basic: How does the azetidine group affect solubility and bioavailability?
Methodological Answer:
- Solubility : The azetidine’s basic nitrogen (pKa ~9.8) improves water solubility at physiological pH vs. non-polar morpholine analogs.
- LogP : Calculated logP ~2.1 (vs. 1.8 for morpholine), balancing membrane permeability and solubility .
- Bioavailability : Formulate as nanocrystals (via antisolvent precipitation) to enhance oral absorption .
Advanced: What challenges arise in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Crystal Growth : Slow evaporation from DMSO/water often produces microcrystals. Optimize via vapor diffusion (hanging drop method).
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves disorder in the octanoate chain.
- Refinement : Use SHELXL for anisotropic displacement parameters. Address twinning with TWINABS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.